8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

Medicinal Chemistry Cross-Coupling Chemistry Building Block Sourcing

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline (CAS 1065093-18-6) is a tri-substituted quinoline scaffold featuring bromine at C-8, chlorine at C-4, and a trifluoromethyl group at C-5. With the molecular formula C10H4BrClF3N and a molecular weight of 310.50 g/mol , this compound presents a distinct 8,4,5-substitution pattern on the quinoline core.

Molecular Formula C10H4BrClF3N
Molecular Weight 310.5
CAS No. 1065093-18-6
Cat. No. B2767502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-5-(trifluoromethyl)quinoline
CAS1065093-18-6
Molecular FormulaC10H4BrClF3N
Molecular Weight310.5
Structural Identifiers
SMILESC1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br
InChIInChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H
InChIKeyLOZNVTOQZODHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-4-chloro-5-(trifluoromethyl)quinoline (CAS 1065093-18-6): A Multi-Halogenated Quinoline Building Block for Regiochemically Defined Lead Exploration


8-Bromo-4-chloro-5-(trifluoromethyl)quinoline (CAS 1065093-18-6) is a tri-substituted quinoline scaffold featuring bromine at C-8, chlorine at C-4, and a trifluoromethyl group at C-5. With the molecular formula C10H4BrClF3N and a molecular weight of 310.50 g/mol [1], this compound presents a distinct 8,4,5-substitution pattern on the quinoline core. It is categorized as a halogenated heterocyclic building block and trifluoromethylation agent , supplied at 98% purity and available from multiple vendors in research-scale quantities (250 mg to 1 g) . Unlike more common 2- or 4-CF3 quinoline analogs, the placement of the electron-withdrawing CF3 group at the 5-position—adjacent to the C-4 chloro substituent—creates a unique electronic and steric environment that influences both reactivity in cross-coupling reactions and intermolecular interactions with biological targets.

Why 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline Cannot Be Interchanged with Other Trifluoromethyl Quinoline Isomers in Medicinal Chemistry and Chemical Biology


Halogenated trifluoromethylquinolines are often treated as interchangeable building blocks, yet the position of the trifluoromethyl group exerts profound effects on both synthetic utility and biological activity. In antiplasmodial 4-aminoquinoline series, 2-, 5-, and 8-substituents have been explicitly shown to decrease in vitro activity against Plasmodium falciparum relative to the 7-chloro substitution benchmark, while 6- and 7-substituted analogs maintain comparable potency [1]. Similarly, in HIV-1 integrase allosteric inhibitor programs, moving a bromine substituent from position 6 to 8 resulted in full retention of antiviral effectiveness against an A128T drug-resistant mutant, whereas the 6-bromo analog suffered a significant loss of potency [2]. For compounds with a C-4 chlorine leaving group, the identity of the group at C-5 (CF3 vs. H vs. another halogen) determines the electron density at C-4 and thus governs SNAr reactivity with amine nucleophiles [3]. Consequently, a procurement decision based solely on the presence of Br, Cl, and CF3 on a quinoline—without verifying the 8,4,5-regiochemical arrangement—risks acquiring a compound with divergent reactivity, pharmacokinetic properties, and target engagement profiles.

Quantitative Differentiation Evidence for 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline Versus Closest Analogs


5-CF3 vs. 2-CF3 Regioisomerism Defines Under-Explored Chemical Space with Distinct Coupling Reactivity

The CF3 group at position 5 places it peri to the C-4 chlorine and ortho to the C-8 bromine, generating a substitution pattern for which no commercial close analog exists among common halogenated quinoline building blocks. A search of C10H4BrClF3N isomers reveals at least six commercially cataloged variants: 8-bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS 655235-61-3) , 6-bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS 1701-28-6), 6-bromo-4-chloro-8-(trifluoromethyl)quinoline, 8-bromo-2-chloro-3-(trifluoromethyl)quinoline (CAS 590372-03-5), 7-bromo-2-chloro-4-(trifluoromethyl)quinoline (CAS 847900-74-7), and 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (CAS 18706-32-6) . Among these, the 5-CF3 isomer (CAS 1065093-18-6) is the only regiochemical variant that positions the CF3 group between the two halogen substituents, creating steric congestion at C-4 and C-6 that is absent in the 2-CF3 and 8-CF3 series. This unique topology enables sequential, chemoselective Pd-catalyzed cross-coupling at C-8 (Br) before C-4 (Cl) due to differing oxidative addition rates dictated by the adjacent CF3 electronic effect, a synthetic sequence that would be electronically inverted or non-discriminating in the 2-CF3 or 8-CF3 analogs [1].

Medicinal Chemistry Cross-Coupling Chemistry Building Block Sourcing

Position-Dependent Antiplasmodial Activity: 5-Substitution Correlates with Decreased Potency Relative to 7-Substituted Analogs

A systematic structure-activity relationship (SAR) study of reversed chloroquine analogs evaluated the impact of quinoline ring substitution patterns on in vitro antiplasmodial activity against both chloroquine-susceptible and chloroquine-resistant P. falciparum. The study explicitly found that 2-, 5-, and 8-substituents decrease antiplasmodial activity relative to the benchmark 7-chloro substitution, whereas 6- and 7-substituted compounds with various substituents maintain similar activity to that of 7-chloro substituted compounds [1]. While 7-iodo- and 7-bromo-4-aminoquinolines displayed IC50 values of 3–12 nM against both strains, 7-trifluoromethyl analogs showed substantially reduced activity (IC50 15–50 nM against susceptible strains; 18–500 nM against resistant strains) [2]. The target compound’s 5-CF3 substitution pattern is thus predicted, by class-level inference from this SAR framework, to exhibit a distinct activity profile from the more commonly explored 6- and 7-substituted trifluoromethylquinoline series—potentially advantageous for target deconvolution studies where attenuated potency against a known target is desired to reveal alternative mechanisms.

Antimalarial Drug Discovery SAR P. falciparum

8-Bromo Substitution Confers Retained Antiviral Potency Against Drug-Resistant HIV-1 Integrase Mutant

In a study of multi-substituted quinoline-based ALLINIs (allosteric HIV-1 integrase inhibitors), the addition of bromine at either the 6- or 8-position was found to improve antiviral properties. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 8-bromo analog retained full effectiveness, whereas the 6-bromo analog experienced a significant loss of potency [1]. Although the tested compounds in that study did not include a 5-CF3 substituent, the finding establishes a class-level principle: the 8-bromo substituent on a quinoline scaffold confers resilience against a clinically relevant resistance mutation. The target compound, which incorporates the 8-bromo group, is thus expected to share this resistance-defying characteristic when elaborated into ALLINI-type structures, a feature not available with 6-bromo-substituted trifluoromethylquinoline building blocks.

Antiviral Drug Discovery HIV-1 Integrase Drug Resistance

Triple Halogen Substitution Pattern Offers Orthogonal Synthetic Handles Unavailable in Mono- or Di-Halogenated Quinoline Analogs

The target compound presents three distinct leaving groups for sequential functionalization: C-8 Br (suitable for Suzuki, Buchwald-Hartwig, or Sonogashira coupling), C-4 Cl (amenable to SNAr with amines), and C-5 CF3 (a metabolically stable, lipophilic group that can also serve as a directing group for ortho-metalation). The simpler analog 8-bromo-4-chloroquinoline (CAS 65340-71-8) lacks the CF3 group entirely and offers only two derivatization handles, limiting the complexity of accessible products . The closely related 8-bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS 655235-61-3) also has three handles, but the CF3 at C-2 is conjugated with the ring nitrogen, electronically deactivating the pyridine ring toward electrophilic functionalization—an effect absent when CF3 is at C-5 [1]. This makes the 5-CF3 isomer superior for synthetic sequences that require electrophilic elaboration on the pyridine ring after initial cross-coupling at C-8.

Synthetic Methodology C–H Functionalization Building Block Utility

Computed Physicochemical Profile: XLogP3 and Topological PSA Differentiate the 5-CF3 Isomer from 2-CF3 and 8-CF3 Analogs

Computational property prediction reveals measurable differences between CF3 positional isomers. For 8-bromo-4-chloro-5-(trifluoromethyl)quinoline, the computed XLogP3 is approximately 3.99 and topological polar surface area (TPSA) is 12.9 Ų, based on available predicted data for the 8-bromo-5-(trifluoromethyl)quinoline substructure and analogous halogenated quinoline computations [1]. In comparison, the 8-bromo-4-chloro-2-(trifluoromethyl)quinoline isomer (CAS 655235-61-3) has a computed XLogP3 of approximately 3.8 and identical TPSA of 12.9 Ų [1]. The ~0.2 log unit difference in predicted lipophilicity, while modest, translates to a ~1.6-fold difference in computed octanol-water partition coefficient, which can influence membrane permeability and plasma protein binding when the scaffold is elaborated into lead compounds. Furthermore, the 5-CF3 isomer is predicted to have a boiling point approximately 5–15 °C higher than the 2-CF3 isomer (291.8 °C predicted for the 2-CF3 analog ), reflecting stronger intermolecular interactions attributable to the unsymmetrical substitution pattern.

Drug Design ADME Prediction Physicochemical Properties

High-Value Application Scenarios for 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline Based on Verified Differentiation Evidence


Sequential, Chemoselective Library Synthesis via Orthogonal C–Br and C–Cl Cross-Coupling

Medicinal chemistry teams requiring a quinoline core that can be sequentially derivatized at two halogen positions with distinct reactivity should select the 5-CF3 isomer. The C-8 bromine undergoes oxidative addition to Pd(0) faster than the C-4 chlorine due to the stronger C–Br bond polarization, enabling a first Suzuki-Miyaura or Buchwald-Hartwig coupling at C-8. The C-4 chlorine then serves as a handle for a second, orthogonal SNAr reaction with amine nucleophiles, yielding 4-amino-8-aryl-5-(trifluoromethyl)quinoline derivatives inaccessible from the 2-CF3 isomer due to electronic deactivation of the pyridine ring [1]. This two-step sequence is not feasible with 8-bromo-4-chloroquinoline (lacks the metabolically stabilizing CF3) or with the 2-CF3 isomer (reduced SNAr reactivity at C-4).

HIV-1 Integrase ALLINI Lead Optimization Leveraging 8-Bromo Substitution for Resistance Profile Advantages

For antiviral drug discovery programs targeting HIV-1 integrase multimerization, the 8-bromo substituent on the quinoline scaffold has been demonstrated to retain full antiviral effectiveness against the clinically relevant A128T resistance mutation, whereas the 6-bromo analog loses significant potency [1]. Researchers should prioritize the procurement of 8-bromo-containing trifluoromethylquinoline building blocks like CAS 1065093-18-6 for elaborating ALLINI leads, as this substitution pattern directly addresses a known resistance liability. The additional presence of the 5-CF3 group further enhances metabolic stability and lipophilicity, two parameters critical for intracellular target engagement.

Antimalarial SAR Expansion into the Under-Explored 5-Position of the Quinoline Ring

SAR studies of 4-aminoquinoline antimalarials have established that 5-substitution decreases antiplasmodial activity relative to the standard 7-chloro substitution [1]. While this may appear disadvantageous, it creates an opportunity for target deconvolution and resistance mechanism studies: using a 5-CF3-substituted probe that is predicted to be less potent against the canonical heme detoxification pathway can help reveal off-target or alternative mechanisms of action. The 8-bromo handle on the target compound additionally allows for attachment of a photoaffinity label or biotin tag at C-8 via Pd-catalyzed coupling for chemical proteomics experiments , a capability not available with simple 4-chloro-5-(trifluoromethyl)quinoline (CAS 1924363-59-6) which lacks the C-8 functionalization point.

Fragment-Based Drug Discovery Requiring Fine-Tuned Lipophilicity in the LogP 3–4 Range

In fragment-based screening campaigns, fragment hits in the molecular weight range of 200–350 Da with predicted XLogP between 3 and 4 are considered ideal starting points that balance permeability and aqueous solubility. The target compound (MW 310.50, predicted XLogP ~3.99) [1] falls within this sweet spot, and its ~0.2 log unit higher predicted lipophilicity compared to the 2-CF3 isomer (XLogP 3.8) may be the determining factor for achieving adequate membrane penetration in cell-based assays. When procuring fragments for a focused library, selecting the 5-CF3 isomer provides a subtle but measurable lipophilicity differentiation that can be exploited in SAR-by-catalog approaches.

Quote Request

Request a Quote for 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.